4-(1H-Tetrazol-5-yl)benzoyl chloride
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Overview
Description
4-(1H-Tetrazol-5-yl)benzoyl chloride is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Tetrazol-5-yl)benzoyl chloride typically involves the reaction of 4-(1H-Tetrazol-5-yl)benzoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
4-(1H-Tetrazol-5-yl)benzoic acid+Thionyl chloride→4-(1H-Tetrazol-5-yl)benzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can enhance the yield and purity of the final product. Additionally, the reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Tetrazol-5-yl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(1H-Tetrazol-5-yl)benzoic acid.
Reduction: The compound can be reduced to form 4-(1H-Tetrazol-5-yl)benzyl alcohol under appropriate conditions[][3].
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
Hydrolysis: The reaction is carried out in aqueous medium, often under acidic or basic conditions to facilitate the hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
4-(1H-Tetrazol-5-yl)benzoic acid: Formed from hydrolysis.
4-(1H-Tetrazol-5-yl)benzyl alcohol: Formed from reduction.
Scientific Research Applications
4-(1H-Tetrazol-5-yl)benzoyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial, antifungal, and anti-inflammatory activities.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biochemistry: It is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-Tetrazol-5-yl)benzoyl chloride is primarily based on its ability to act as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Tetrazol-5-yl)benzoic acid
- 4-(1H-Tetrazol-5-yl)benzyl alcohol
- 5-(4-Methylphenyl)-1H-tetrazole
Uniqueness
4-(1H-Tetrazol-5-yl)benzoyl chloride is unique due to its reactivity as an acyl chloride, which allows it to participate in a wide range of chemical reactions. This reactivity distinguishes it from other tetrazole derivatives, which may not possess the same level of versatility in chemical transformations .
Properties
Molecular Formula |
C8H5ClN4O |
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Molecular Weight |
208.60 g/mol |
IUPAC Name |
4-(2H-tetrazol-5-yl)benzoyl chloride |
InChI |
InChI=1S/C8H5ClN4O/c9-7(14)5-1-3-6(4-2-5)8-10-12-13-11-8/h1-4H,(H,10,11,12,13) |
InChI Key |
PSEZOFRECIOZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)Cl |
Origin of Product |
United States |
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